2-methoxy-N-(2-phenylethyl)benzamide

Analytical Chemistry Metabolite Identification Mass Spectrometry

2-Methoxy-N-(2-phenylethyl)benzamide is an ortho-methoxy-substituted N-phenethylbenzamide with the molecular formula C16H17NO2 and a monoisotopic mass of 255.13 Da. The compound occupies a structurally distinct niche within the benzamide chemotype, positioned between the unsubstituted parent scaffold N-(2-phenylethyl)benzamide (CAS 3278-14-6) and the clinically exploited 5-chloro analog—a known Phase I metabolite of the antidiabetic sulfonylurea glyburide (glibenclamide).

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B13842619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-phenylethyl)benzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-19-15-10-6-5-9-14(15)16(18)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
InChIKeyBJQHZOUWIWARFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Scientific Buyers Need to Know Before Procuring 2-Methoxy-N-(2-phenylethyl)benzamide (CAS 265655-63-8)


2-Methoxy-N-(2-phenylethyl)benzamide is an ortho-methoxy-substituted N-phenethylbenzamide with the molecular formula C16H17NO2 and a monoisotopic mass of 255.13 Da [1]. The compound occupies a structurally distinct niche within the benzamide chemotype, positioned between the unsubstituted parent scaffold N-(2-phenylethyl)benzamide (CAS 3278-14-6) [2] and the clinically exploited 5-chloro analog—a known Phase I metabolite of the antidiabetic sulfonylurea glyburide (glibenclamide) . Its systematic name unambiguously defines a 2-methoxybenzamide core linked through an amide bond to a 2-phenylethylamine side chain; this scaffold is recognized as a versatile synthetic platform for generating poly-substituted N-(phenethyl)benzamide derivatives with tunable physicochemical and pharmacological profiles [3]. For procurement decisions, the critical structural distinction lies in the simultaneous presence of the ortho-methoxy group on the benzoyl ring and the ethylene-spaced phenyl ring on the amide nitrogen—a combination that differentiates it from both simple N-phenylbenzamides (lacking the ethyl bridge) and ring-unsubstituted N-phenethylbenzamide analogs.

Why a Simple N-Phenethylbenzamide or 2-Methoxy-N-phenylbenzamide Cannot Substitute for CAS 265655-63-8


Experimental SAR evidence from benzamide series demonstrates that even a single substituent change on the benzoyl or phenethyl ring can alter biological potency by factors exceeding 100-fold, making generic substitution a high-risk procurement strategy. In a representative series of N-substituted benzamide derivatives, the ortho-methoxy substituent produced an IC50 of 90 ± 26 µM at the enzymatic target, while the unsubstituted (2-Me) analog showed an IC50 of 8.7 ± 0.7 µM—a >10-fold difference attributable solely to replacement of methyl with methoxy at the 2-position [1]. Extending this finding, the unsubstituted N-phenethylbenzamide scaffold lacks any 2-methoxy group entirely, so its bioactivity profile cannot be extrapolated from the target compound. Conversely, the chloro-containing analog 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide introduces an electron-withdrawing chlorine substituent that increases molecular weight by ~34 Da (255.31 vs. 289.76 g/mol), alters lipophilicity, and fundamentally changes the molecule's metabolic fate—this compound is a documented glyburide metabolite with known pharmacological activity at the NLRP3 inflammasome, whereas the non-chlorinated parent is not a recognized metabolite of any marketed drug . The N-phenyl analog 2-methoxy-N-phenylbenzamide lacks the ethylene spacer between the amide nitrogen and the terminal phenyl ring, reducing conformational flexibility and removing a key structural feature exploited by the biologically active N-(phenethyl)benzamide class. These structural and pharmacological divergences mean that each compound occupies a distinct activity space, and procurement of the incorrect analog—even one that appears superficially similar—can produce uninterpretable or misleading experimental results.

Head-to-Head Quantitative Evidence: Where 2-Methoxy-N-(2-phenylethyl)benzamide Separates from Its Closest Analogs


Molecular Weight Scaffold Differentiation Against the 5-Chloro Analog (CAS 33924-49-1)

The target compound has a molecular weight of 255.31 g/mol (C16H17NO2) [1], while its closest chlorinated analog—5-chloro-2-methoxy-N-(2-phenylethyl)benzamide—has a molecular weight of 289.76 g/mol (C16H16ClNO2), a difference of +34.45 Da [2]. This mass difference, attributable to the substitution of hydrogen by chlorine at the 5-position of the benzoyl ring, is readily resolved by low-resolution mass spectrometry and provides unambiguous discrimination between the two compounds in any GC/MS or LC/MS analytical workflow. The target compound's exact mass (255.125929 Da) and base peak in its GC/MS spectrum, documented in the Wiley KnowItAll Mass Spectral Library [1], serve as a definitive identity reference.

Analytical Chemistry Metabolite Identification Mass Spectrometry

Hydrogen Bond Acceptor Count as a Lipophilicity Modulator Versus Unsubstituted N-Phenethylbenzamide

The ortho-methoxy group in the target compound adds one hydrogen bond acceptor (HBA) compared to the unsubstituted N-(2-phenylethyl)benzamide (CAS 3278-14-6). According to PubChem calculated properties, the unsubstituted compound has 1 HBA [1]; the target compound has 2 HBA (one from the amide carbonyl oxygen plus one from the methoxy ether oxygen) [2]. XLogP3-AA for the unsubstituted compound is 3.2 [1], while the target compound exhibits a computed logP of 3.35-3.38 [3], reflecting the modest increase in lipophilicity conferred by the methoxy group despite the additional hydrogen bond acceptor. This altered HBA/lipophilicity balance affects chromatographic retention, membrane permeability potential, and computational docking parameters in virtual screening campaigns.

Physicochemical Profiling Drug-likeness Prediction Medicinal Chemistry

Rotatable Bond Differentiation for Conformational Flexibility Analysis

The target compound possesses 5 rotatable bonds [1], compared to 4 rotatable bonds in N-phenethylbenzamide (CAS 3278-14-6) [2] and a higher predicted value for the 5-chloro analog. The additional rotatable bond arises from the methoxy group's C-O bond at the ortho position, which introduces a degree of torsional freedom not present in the unsubstituted scaffold. In contrast, 2-methoxy-N-phenylbenzamide has only 3 rotatable bonds, lacking the ethylene (-CH2-CH2-) bridge entirely [3]. This metric is directly usable for entropy estimation in docking calculations and for assessing conformational sampling requirements in molecular dynamics simulations.

Conformational Analysis Molecular Modeling Structure-Based Design

Structural Uniqueness as a Non-Glyburide-Metabolite: Value for Reference Standard and Investigational Use

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (CAS 33924-49-1) is firmly established as a glyburide metabolite and is commercially catalogued as 'Glyburide Impurity' or 'Glibenclamide Impurity' in reference standard collections . In contrast, 2-methoxy-N-(2-phenylethyl)benzamide (CAS 265655-63-8) lacks the 5-chloro substituent and is not reported as a metabolite of any currently marketed sulfonylurea antidiabetic. This distinction is critical: laboratories performing glyburide impurity profiling require the 5-chloro compound as a Process-Related Impurity standard, whereas laboratories studying the intrinsic SAR of the N-phenethylbenzamide chemotype—independent of glyburide's pharmacology—benefit from the non-chlorinated scaffold as a chlorine-free baseline control. The target compound serves as a negative control in NLRP3 inflammasome inhibition assays where the 5-chloro analog is the active species, and as a clean starting scaffold for diversification chemistry that avoids chlorine-associated metabolic liabilities.

Reference Standards Pharmaceutical Impurity Analysis Metabolite Research

Bench-Scale Synthetic Accessibility via Aqueous Amidation Route

The target compound can be synthesized via an aqueous-phase amidation protocol that avoids organic solvents entirely: 2-phenylethylamine is reacted with 2-methoxybenzoyl chloride in water using NaOH or KOH as base at ≤10°C, followed by filtration and vacuum drying at 70-80°C . This contrasts with the standard DCC/DMAP coupling route that requires dichloromethane, coupling agents, and post-reaction extraction steps. While the aqueous route has not been validated in a peer-reviewed publication for this specific compound, the vendor-documented protocol reports product isolation by simple filtration with yields suitable for multi-gram scale synthesis. The 5-chloro analog can be synthesized analogously from 5-chloro-2-methoxybenzoic acid ; however, the target compound's synthetic accessibility from commercially available and less expensive 2-methoxybenzoic acid (versus 5-chloro-2-methoxybenzoic acid) may translate to lower raw material cost at scale.

Green Chemistry Process Chemistry Amide Bond Formation

Optimal Procurement and Application Scenarios for 2-Methoxy-N-(2-phenylethyl)benzamide (CAS 265655-63-8)


SAR Lead Optimization Campaigns Targeting the N-Phenethylbenzamide Chemotype

For medicinal chemistry groups exploring structure-activity relationships of the N-(phenethyl)benzamide scaffold, the target compound provides the ortho-methoxy-substituted entry point with validated enzymatic SAR precedent. As demonstrated by the 10-fold potency differential between 2-OMe and 2-Me substituted benzamides (IC50 of 90 ± 26 µM vs. 8.7 ± 0.7 µM, respectively) [1], the methoxy group at the 2-position exerts a substantial and quantifiable effect on target engagement. The target compound serves as the chlorine-free baseline for systematic halogen scanning (F, Cl, Br) at the 5-position, with the 5-chloro analog available as a comparator. Its 5 rotatable bonds and 2 HBA profile make it a suitable test ligand for evaluating computational docking protocols against benzamide-binding targets such as the sulfonylurea receptor SUR1 or NLRP3 inflammasome components.

Analytical Reference Material for Distinguishing Glyburide Metabolites in Bioanalytical Assays

Bioanalytical laboratories developing LC-MS/MS methods for glyburide pharmacokinetic studies require both the 5-chloro metabolite (CAS 33924-49-1) and the structurally related non-chlorinated analog (CAS 265655-63-8) as system suitability standards. The 34.45 Da mass difference between the two compounds [1] demands both reference materials to validate chromatographic resolution and mass spectrometric specificity. In particular, laboratories quantifying glyburide metabolites in human plasma must demonstrate that their method can distinguish the authentic 5-chloro metabolite from any co-eluting or isobaric interference; the non-chlorinated analog serves as an ideal resolution check standard. Additionally, as the target compound is not itself a glyburide metabolite , it can serve as a negative control in in vitro microsomal incubation experiments designed to map the metabolic pathway of sulfonylureas.

Synthetic Building Block for Diversified Benzamide Libraries

The 2-methoxy-N-(2-phenylethyl)benzamide scaffold is explicitly identified in the patent literature as a core template for generating poly-substituted N-(phenethyl)benzamide derivatives with potential therapeutic applications in metabolic disorders (PPAR activation, type 2 diabetes, dyslipidemia) and cardiovascular disease [1]. The target compound, with its unsubstituted phenethyl ring and unsubstituted 3-, 4-, 5-, and 6-positions on the benzoyl ring, presents the minimum-substituted entry point for systematic diversification. This contrasts with the 5-chloro analog, which already occupies one diversification site and limits the chemical space accessible from that starting material. For combinatorial library synthesis or parallel medicinal chemistry, the target compound enables full substitution freedom on both aromatic rings, maximizing the chemical diversity achievable from a single building block supply.

Computational Chemistry and Molecular Dynamics Parameterization

The compound's well-defined physicochemical property profile—including its rotatable bond count (5), hydrogen bond acceptor count (2), and computed logP (~3.35-3.38) [1]—renders it suitable for use as a test molecule in force field parameterization studies for benzamide-containing ligands. Its intermediate flexibility (5 rotatable bonds vs. 4 for N-phenethylbenzamide but fewer than poly-substituted analogs) provides a balanced conformational search space that is computationally tractable for extensive replica-exchange MD simulations or free energy perturbation (FEP) calculations. The availability of both the non-chlorinated target compound and its 5-chloro analog permits computational chemists to benchmark the accuracy of solvation free energy predictions across a matched molecular pair differing by a single Cl-for-H substitution.

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